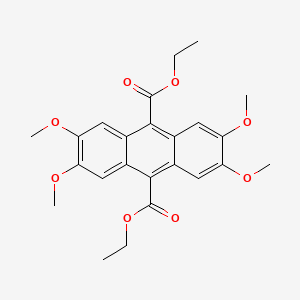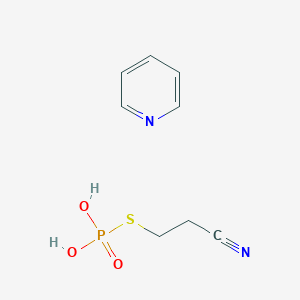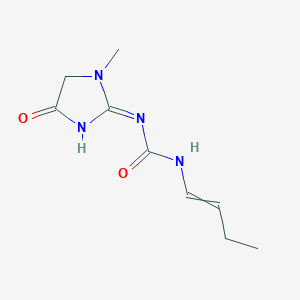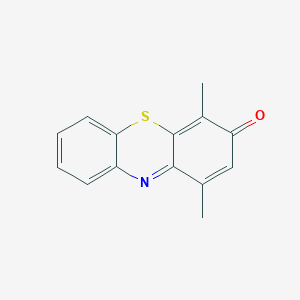
1,4-Dimethyl-3h-phenothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3h-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including treatment of allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis . The compound exhibits a unique structure that allows it to participate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3h-phenothiazin-3-one can be synthesized through a multi-step process starting from hydroquinone. The synthetic route involves the following steps :
Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to form 2,5-dihydroxy-1,4-benzoquinone.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.
Bromination: The protected benzoquinone is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.
Condensation: The final step involves refluxing the dibromo compound with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1,4-Dimethyl-3h-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can be performed on the phenothiazine ring, leading to the formation of different functionalized derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3h-phenothiazin-3-one has a wide range of scientific research applications :
Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.
Biology: The compound exhibits antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, and anticancer activities.
Medicine: It is used in the development of therapeutic agents for treating allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis.
Industry: The compound is used in the synthesis of pharmaceutically active compounds such as Modafinil and Sulforaphane.
Mecanismo De Acción
The mechanism of action of 1,4-dimethyl-3h-phenothiazin-3-one involves its ability to act as a photocatalyst and participate in redox reactions . The compound can generate reactive oxygen species (ROS) under light irradiation, which can then oxidize various substrates. This property is utilized in its application as a photocatalyst for the oxidation of sulfides to sulfoxides. Additionally, the compound’s structure allows it to interact with various molecular targets, leading to its diverse biological activities.
Comparación Con Compuestos Similares
1,4-Dimethyl-3h-phenothiazin-3-one can be compared with other phenothiazine derivatives :
Phenothiazine: The parent compound, phenothiazine, is known for its use in antipsychotic drugs.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another derivative used as an antihistamine and antiemetic.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photocatalyst and its diverse therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
91024-47-4 |
|---|---|
Fórmula molecular |
C14H11NOS |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
1,4-dimethylphenothiazin-3-one |
InChI |
InChI=1S/C14H11NOS/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
Clave InChI |
ABHVMSPUDRDASM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)

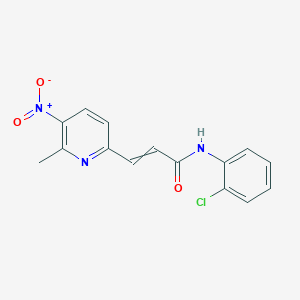
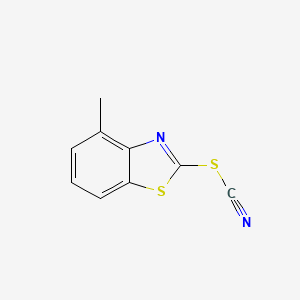
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
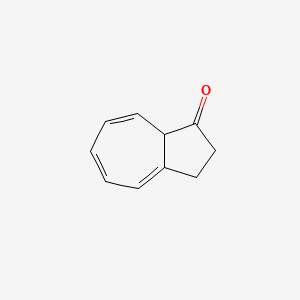



![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
